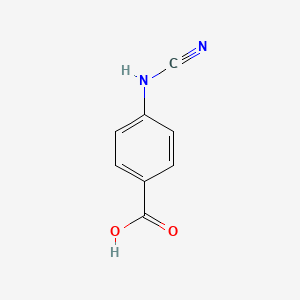
4-(Cyanoamino)benzoic acid
Cat. No. B2781747
Key on ui cas rn:
61700-58-1
M. Wt: 162.148
InChI Key: OJXNIYRRNNEFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06020334
Procedure details


In 180 ml of tetrahydrofuran was dissolved 17.12 g of 4-amino(N-hydroxyimino)methylbenzoic acid methyl ester. To the solution was added 12.12 g of triethylamine. To the mixture was added dropwise, on an ice-bath, 12.65 g of methanesulfonyl chloride. The mixture was stirred for one hour under the same conditions, followed by concentration under reduced pressure. To the concentrate was added methanol. The resulting crystalline precipitate was collected by filtration, which was dissolved in 100 ml of methanol. To the solution was added, while stirring at room temperature, 100 g of water containing 12 g of sodium hydroxide. Methanol was distilled off under reduced pressure. To the residue was added 700 ml of water. To the mixture was added, while stirring at room temperature, 80 ml of 4N HCl. The resulting crystalline precipitate was collected by filtration to give 13.12 g of the title compound as a colorless crystalline product.


Name
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
Quantity
17.12 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][C:5]=1C=NO.[CH2:15]([N:17](CC)CC)C.CS(Cl)(=O)=O>O1CCCC1>[C:3]([C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:15]#[N:17])=[CH:8][CH:9]=1)([OH:2])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
12.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
12.65 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
Step Three
|
Name
|
4-amino(N-hydroxyimino)methylbenzoic acid methyl ester
|
|
Quantity
|
17.12 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=C(C=C1)N)C=NO)=O
|
|
Name
|
|
|
Quantity
|
180 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for one hour under the same conditions
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added dropwise, on an ice-bath
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the concentrate was added methanol
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystalline precipitate was collected by filtration, which
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved in 100 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the solution was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at room temperature
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Methanol was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 700 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the mixture was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring at room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystalline precipitate was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)NC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 13.12 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

